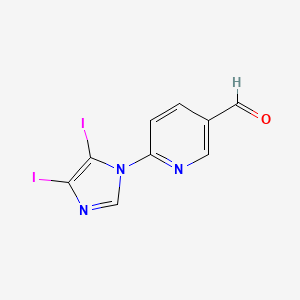

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Description

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heteroaromatic compound featuring a pyridine backbone substituted at the 3-position with a carbaldehyde group and at the 6-position with a 4,5-diiodoimidazole moiety.

Propriétés

Formule moléculaire |

C9H5I2N3O |

|---|---|

Poids moléculaire |

424.96 g/mol |

Nom IUPAC |

6-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H5I2N3O/c10-8-9(11)14(5-13-8)7-2-1-6(4-15)3-12-7/h1-5H |

Clé InChI |

UWVSYTNBEQRGQB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC=C1C=O)N2C=NC(=C2I)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the iodination of an imidazole derivative followed by the formation of the pyridine ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the imidazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Reduction: 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential use in the development of new drugs, particularly as an antimicrobial or anticancer agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms on the imidazole ring can form halogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The primary structural analogs of 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde are derivatives with variations in the imidazole substituents or pyridine substitution patterns. Key examples include:

Substituent Effects: Diiodo vs. Dimethyl Imidazole Derivatives

The substitution of iodine atoms with methyl groups significantly alters the compound’s properties:

- In contrast, methyl groups are electron-donating, increasing electron density and possibly stabilizing the molecule .

- Steric Effects : The larger atomic radius of iodine (1.98 Å) compared to methyl groups introduces steric hindrance, which may affect binding interactions in catalytic or biological applications.

Positional Isomerism: Pyridine Substitution Patterns

Variants such as 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (CAS 1249109-42-9) demonstrate how positional isomerism influences molecular geometry and intermolecular interactions.

Tabulated Comparison of Key Compounds

Activité Biologique

6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings, with iodine substituents at the 4 and 5 positions of the imidazole ring. Its aldehyde functional group at the 3 position of the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Structural Characteristics

The unique structural features of this compound contribute to its potential applications in medicinal chemistry. The presence of iodine atoms not only influences its reactivity but also enhances biological activity compared to other halogenated derivatives. Iodine's larger atomic size allows for stronger interactions with biological targets, which may increase efficacy as a bioactive compound.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4,5-Dichloro-1H-imidazol-1-yl)pyridine-3-carbaldehyde | Chlorine substituents instead of iodine | Lower reactivity due to smaller atomic size |

| 2-(4,5-Dibromo-1H-imidazol-1-yl)pyridine-3-carbaldehyde | Bromine substituents instead of iodine | Intermediate reactivity compared to iodine |

| 2-(4,5-Difluoro-1H-imidazol-1-yl)pyridine-3-carbaldehyde | Fluorine substituents instead of iodine | Different electronic properties affecting reactivity |

Biological Activity

Research indicates that compounds similar to 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains due to its ability to interact with specific enzymes or receptors within biological systems.

- Anticancer Properties : The imidazopyridine scaffold is known for its anticancer activity, with studies indicating that such compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

A study published in PubMed highlighted the broad pharmacological activities of imidazopyridine derivatives, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, and anticancer properties. The research emphasized the structure-activity relationship (SAR) and molecular docking studies that provide insights into how structural modifications can enhance biological efficacy .

Another investigation into the biological interactions of halogenated imidazopyridines revealed that the presence of iodine significantly improves binding interactions compared to similar compounds lacking halogen substituents. This finding suggests that 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde could serve as a lead compound for further drug development targeting specific diseases .

The mechanisms by which 6-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.